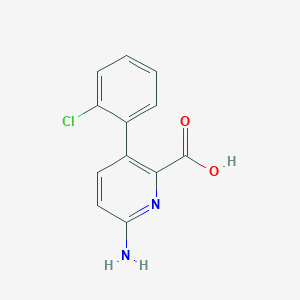
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% (6-APA) is a small molecule compound with a molecular weight of 252.22 g/mol. It is a colorless crystalline solid that is soluble in water and ethanol. 6-APA is a synthetic compound that is used in a variety of scientific research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the role of the picolinic acid receptor in the regulation of the hypothalamic-pituitary-adrenal axis. It has also been used to study the effects of picolinic acid on the expression of certain genes, as well as its role in the regulation of insulin sensitivity. Additionally, 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% has been used to study the effects of picolinic acid on the expression of certain enzymes, such as cytochrome P450.
Wirkmechanismus
The mechanism of action of 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is not well understood. However, it is believed to act as an agonist of the picolinic acid receptor, which is expressed in the hypothalamus and pituitary gland. It is thought to activate the receptor, which in turn activates the hypothalamic-pituitary-adrenal axis and leads to the release of hormones such as cortisol and adrenaline.
Biochemical and Physiological Effects
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of certain genes, including those involved in the regulation of insulin sensitivity. Additionally, it has been shown to increase the expression of certain enzymes, such as cytochrome P450. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal axis, leading to the release of hormones such as cortisol and adrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a small molecule, which makes it easier to handle and manipulate. However, it is important to note that 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is a synthetic compound, and it is not found naturally in the body. Therefore, it may be difficult to study the long-term effects of its use.
Zukünftige Richtungen
Future research on 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% could focus on further understanding its mechanism of action and its effects on the hypothalamic-pituitary-adrenal axis. Additionally, further research could be done to investigate its potential as a therapeutic agent for various conditions. Additionally, further research could be done to investigate its potential as a diagnostic tool for various diseases. Finally, further research could be done to investigate its potential as an adjuvant for various treatments.
Synthesemethoden
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with 3,5-difluorobenzyl bromide in the presence of a base such as sodium hydroxide. This reaction produces a difluorinated intermediate, which is then reacted with pyridine to form the 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95%. The final product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
6-amino-3-(3,5-difluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)16-11(9)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARTYEYSMRSWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC(=CC(=C2)F)F)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3,5-difluorophenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














